5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile
Description
5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile is a pyridine derivative featuring a cyanoethylamino substituent at the 5-position and a nitrile group at the 2-position. This compound belongs to a broader class of pyridine-carbonitriles, which are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and interactions with biological targets.
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
5-(2-cyanoethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N4/c10-4-1-5-12-9-3-2-8(6-11)13-7-9/h2-3,7,12H,1,5H2 |
InChI Key |
UZXZFPYRSOMVNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NCCC#N)C#N |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Nitrile and Amino Derivatives
The synthesis generally begins with the formation of a pyridine derivative bearing nitrile groups at specific positions, followed by functionalization with amino and cyanoethyl groups. For example, a typical route involves:
- Preparation of 2-cyanopyridine derivatives through cyclization or substitution reactions.
- Introduction of amino groups via nucleophilic substitution or reduction processes.
- Addition of the cyanoethyl group through alkylation or nucleophilic addition reactions.
This approach is supported by research on pyridine derivatives with nitrile functionalities, where cyclocondensation reactions of suitable precursors such as ethyl cyanoacetate, aromatic aldehydes, and thiourea are employed to generate pyrimidine-5-carbonitrile derivatives, which can be further modified to obtain the target compound.
Direct Functionalization of 2-Aminopyridine
One efficient route involves starting with 2-aminopyridine, which undergoes nitrile substitution reactions:
- Reaction with cyanogen or cyanide sources to introduce nitrile groups at the pyridine ring.
- Subsequent alkylation with 2-chloroethylamine or related compounds to introduce the 2-(2-cyanoethyl)amino substituent.
This method is adaptable and can be optimized for yield and purity, as demonstrated in patent literature on pyridine derivatives.
Specific Preparation Methods from Patent Literature
Microreactor-assisted Synthesis
A modern approach utilizes microreactor technology for safer, faster, and more controlled synthesis:
- Step 1: Dissolve 2-aminopyridine in an organic solvent such as ethylene dichloride or methyl alcohol.
- Step 2: Prepare a nitrating mixture (concentrated nitric acid and sulfuric acid) and pump it into a microreactor along with the 2-aminopyridine solution.
- Step 3: Control temperature between 20-60°C to nitrate selectively at the pyridine ring, forming 2-nitropyridine derivatives.
- Step 4: Reduce the nitro group to an amino group if necessary, then introduce the cyanoethyl group via nucleophilic substitution with 2-chloroethylamine derivatives.
This method, detailed in patent CN104447522A, emphasizes safety, high yield, and environmental friendliness.
Cyclocondensation and Alkylation Routes
Another well-documented method involves:
- Cyclocondensation of ethyl cyanoacetate, thiourea, and aromatic aldehydes to generate pyrimidine-5-carbonitrile intermediates.
- Alkylation with methyl iodide or similar reagents in alkaline media to introduce methylthio groups.
- Refluxing with phosphorus oxychloride to form key intermediates, which are then reacted with amino compounds to yield the target compound.
This route is supported by research on pyrimidine derivatives, where microwave irradiation significantly shortens reaction times and increases yields.
Nitration and Alkylation of 2-Aminopyridine
A direct nitration of 2-aminopyridine using nitrating acids (nitric acid and sulfuric acid) under controlled temperature (below 50°C) produces 2-nitropyridine derivatives. These intermediates can then be alkylated with 2-chloroethylamine or similar reagents to introduce the amino and cyanoethyl groups.
Summary Data Table of Preparation Methods
Research Findings and Optimization Strategies
- Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, especially in cyclocondensation steps.
- Microreactor technology enhances safety and control during nitration, minimizing risks associated with handling concentrated acids.
- Solvent selection impacts yield and purity; common solvents include ethylene dichloride, methyl alcohol, and ethanol, with mixed solvent systems often preferred.
- Catalysts such as palladium on carbon or platinum are employed during reduction steps to achieve high purity products efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino and cyano groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to the formation of amines or other reduced products .
Scientific Research Applications
5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on the pyridine ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
Key Research Findings and Trends
Substituent Effects: Electron-Withdrawing Groups (CF3, NO2): Enhance metabolic stability and target affinity but may reduce solubility . Amino/Alkylamino Groups: Improve water solubility and enable salt formation (e.g., hydrochloride salts in ). Extended Aromatic Systems: Increase binding potency in enzyme inhibition (e.g., naphthyridine in ).
Synthetic Efficiency : Suzuki couplings and palladium-catalyzed reactions (e.g., ) achieve higher yields (>80%) compared to stepwise substitutions.
Emerging Applications : Pyridine-2-carbonitriles are increasingly explored in kinase inhibitors, antivirals, and antimalarials, driven by their modular synthesis and tunable properties.
Biological Activity
5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with both cyano and amino groups, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, thus demonstrating potential for managing diabetes .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyridine compounds exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .
In Vitro Studies
- DPP-IV Inhibition : A study demonstrated that this compound acts as a selective DPP-IV inhibitor, showing significant antihyperglycemic effects in vitro. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 50 µM, indicating potent activity against this target .
- Antimicrobial Activity : Another investigation revealed that the compound displayed moderate antibacterial effects against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use as an antimicrobial agent .
In Vivo Studies
Research involving animal models has indicated that administration of this compound resulted in significant reductions in blood glucose levels, supporting its role as an antihyperglycemic agent. The compound was well-tolerated with no observed toxic effects at therapeutic doses .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution on pyridine derivatives or multi-step protocols involving cyanoethylation. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the cyanoethyl group .
- Temperature control : Reactions at 60–80°C minimize side products like dimerization .
- Catalysts : Use of mild bases (e.g., K₂CO₃) improves regioselectivity .
Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Route A | 72 | 95 | DMF, 70°C, 12h |
| Route B | 68 | 92 | THF, K₂CO₃, 60°C |
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
Methodological Answer:
- ¹H NMR : The cyanoethyl group (-CH₂CH₂CN) shows a triplet at δ 2.8–3.0 ppm (CH₂ adjacent to nitrile) and a singlet for the pyridine ring protons .
- IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group; N-H stretching (amine) appears at ~3350 cm⁻¹ .
- MS : Molecular ion [M+H]⁺ at m/z 203.1 (theoretical) with fragmentation patterns distinguishing substituent positions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs to quantify IC₅₀ values .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with tritiated ligands and Scatchard analysis .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ determination via dose-response curves .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in binding affinity data across biological targets?
Methodological Answer: Contradictions arise from varying steric/electronic environments of targets. Strategies include:
- Side-chain engineering : Replace the cyanoethyl group with bulkier substituents (e.g., hydroxybutyl) to alter steric hindrance .
- Computational modeling : Molecular dynamics simulations predict binding poses in conflicting targets (e.g., kinases vs. GPCRs) .
Case Study :
A methyl-to-ethoxy substitution increased selectivity for kinase A (IC₅₀ = 0.8 µM) over kinase B (IC₅₀ = 12 µM) by reducing hydrophobic interactions in kinase B’s pocket .
Q. What advanced techniques validate reaction mechanisms in the compound’s synthesis?
Methodological Answer:
- Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic attack pathways via 2D NMR .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated reagents to identify rate-determining steps .
- In situ FTIR : Monitor intermediate formation (e.g., imine tautomers) during multi-step syntheses .
Q. How do solvent polarity and substituent effects influence the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation pathways : Hydrolysis of the nitrile group to amides occurs in aqueous buffers (pH 7.4, 37°C). Half-life increases in DMSO due to reduced water activity .
- Substituent impact : Electron-withdrawing groups (e.g., -CF₃) stabilize the pyridine ring against oxidative degradation .
Data Table :
| Substituent | Half-life (h, pH 7.4) | Major Degradation Product |
|---|---|---|
| -CH₂CH₂CN | 6.2 | 5-Aminopyridine-2-carboxamide |
| -CF₃ | 14.5 | Trifluoromethylpyridine |
Q. What computational tools reconcile discrepancies between in silico predictions and experimental SAR data?
Methodological Answer:
- Hybrid QM/MM : Refine docking scores by integrating quantum mechanics for ligand flexibility and molecular mechanics for protein rigidity .
- Free-energy perturbation (FEP) : Calculate relative binding energies to correct false positives in virtual screening .
- Machine learning : Train models on high-throughput datasets to predict outliers in SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
